![molecular formula C11H22O7P2 B034648 [2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate CAS No. 110559-65-4](/img/structure/B34648.png)
[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Cyclopropylgeranyl pyrophosphate is a synthetic analog of geranyl pyrophosphate, a key intermediate in the biosynthesis of isoprenoids. This compound is particularly interesting due to its unique cyclopropyl group, which imparts distinct chemical properties and reactivity. It is used primarily in biochemical studies to investigate enzyme mechanisms and metabolic pathways involving isoprenoid biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-cyclopropylgeranyl pyrophosphate typically involves the pyrophosphorylation of 2,3-cyclopropylgeraniol. This process can be achieved through the oxidation of 2,3-cyclopropylgeraniol to the corresponding aldehyde using pyridinium chlorochromate, followed by pyrophosphorylation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-Cyclopropylgeranyl pyrophosphate undergoes various chemical reactions, including isomerization and cyclization. These reactions are catalyzed by monoterpene cyclases, which convert the compound into different monoterpene skeletons .
Common Reagents and Conditions: The isomerization and cyclization reactions typically require the presence of monoterpene cyclase enzymes. The reaction conditions often involve aqueous buffers at physiological pH and temperature to mimic the natural enzymatic environment .
Major Products: The major products formed from these reactions include various monocyclic and bicyclic monoterpenes, which are important intermediates in the biosynthesis of natural products such as squalene and phytoene .
Scientific Research Applications
2,3-Cyclopropylgeranyl pyrophosphate is widely used in scientific research to study the mechanisms of monoterpene cyclases and other enzymes involved in isoprenoid biosynthesis. It serves as a substrate analog to investigate the isomerization and cyclization steps in these enzymatic processes . Additionally, it is used in metabolic engineering to enhance the production of valuable monoterpenes in microbial hosts .
Mechanism of Action
The mechanism of action of 2,3-cyclopropylgeranyl pyrophosphate involves its conversion by monoterpene cyclases into various monoterpene products. The cyclopropyl group in the compound helps to uncouple the reaction sequence, allowing for the direct observation of intermediate steps in the enzymatic process . This provides valuable insights into the catalytic cycle of monoterpene cyclases and the formation of different monoterpene skeletons.
Comparison with Similar Compounds
- Geranyl pyrophosphate
- Linalyl pyrophosphate
- Farnesyl pyrophosphate
Comparison: Compared to geranyl pyrophosphate, 2,3-cyclopropylgeranyl pyrophosphate has a unique cyclopropyl group that imparts distinct reactivity and stability. This makes it a valuable tool for studying enzyme mechanisms that are not easily observed with the natural substrate . Linalyl pyrophosphate and farnesyl pyrophosphate are also intermediates in isoprenoid biosynthesis, but they lack the cyclopropyl group, which limits their utility in certain mechanistic studies.
Properties
CAS No. |
110559-65-4 |
|---|---|
Molecular Formula |
C11H22O7P2 |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H22O7P2/c1-9(2)5-4-6-11(3)7-10(11)8-17-20(15,16)18-19(12,13)14/h5,10H,4,6-8H2,1-3H3,(H,15,16)(H2,12,13,14) |
InChI Key |
QEONFRSBRCWSGB-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
Canonical SMILES |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
Synonyms |
2,3-CPGPP 2,3-cyclopropylgeranyl pyrophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



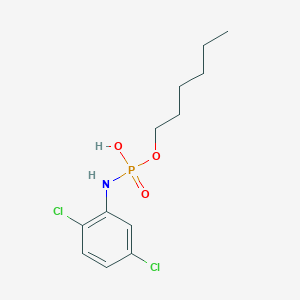
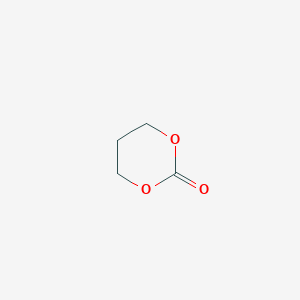
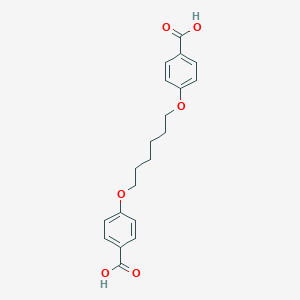
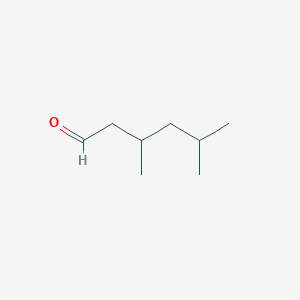
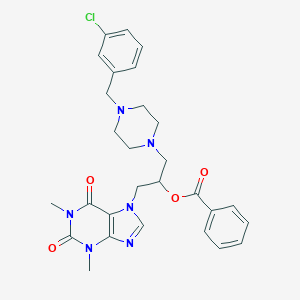
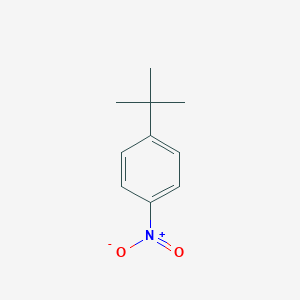
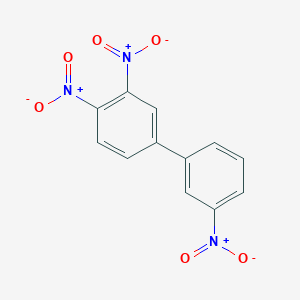
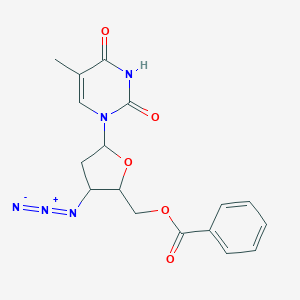
![tert-butyl N-[(1S)-1-(5-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylpropyl]carbamate](/img/structure/B34588.png)
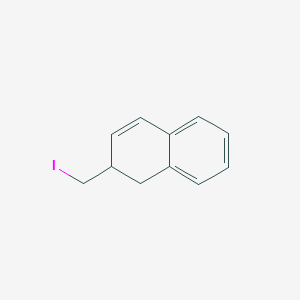
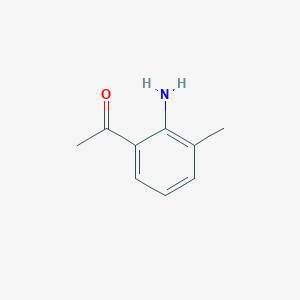
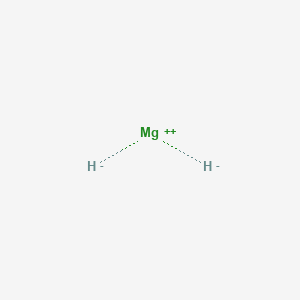
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
